

I-CBP112's Role in Histone Acetylation: A Technical Guide

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Compound of Interest

Compound Name: *I-CBP112*

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This document provides an in-depth examination of **I-CBP112**, a selective chemical probe targeting the bromodomains of the homologous histone acetyltransferases (HATs) CREB-binding protein (CREBBP or CBP) and E1A-binding protein p300 (EP300). While classified as an acetyl-lysine competitive inhibitor of the bromodomain, **I-CBP112** exhibits a complex and paradoxical mechanism, leading to the allosteric activation of CBP/p300's HAT activity on nucleosomal substrates. This guide synthesizes the current understanding of **I-CBP112**'s mechanism, its quantitative effects on histone acetylation, and its implications for cancer therapy, supported by detailed experimental protocols and pathway visualizations.

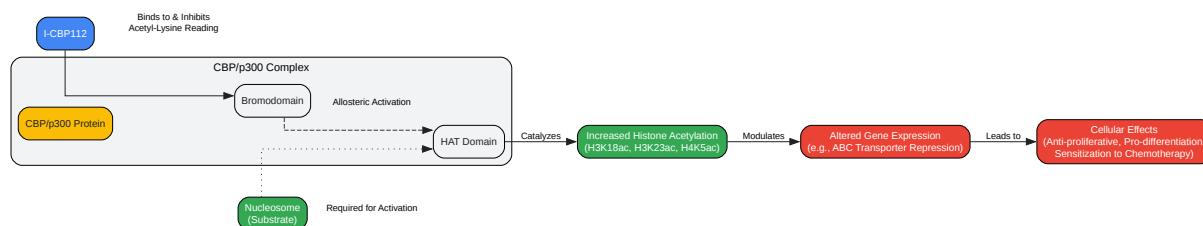
Mechanism of Action

I-CBP112 is a potent and selective benzoxazepine inhibitor that competitively binds to the bromodomains of CBP and p300.[1][2] This binding displaces the bromodomain from its natural ligands, acetylated lysine residues on histones and other proteins.[3][4] However, this interaction does not lead to a global inhibition of the enzyme's catalytic function. Instead, studies have revealed that **I-CBP112** can allosterically activate the histone acetyltransferase (HAT) activity of full-length p300/CBP up to three-fold.[5][6]

This activation is context-dependent and requires a nucleosome substrate; the effect is not observed with isolated histone H3 substrates or the isolated p300 HAT domain.[5][6][7] This suggests that **I-CBP112** binding to the bromodomain induces a conformational change that enhances the enzyme's ability to acetylate histones within the complete chromatin structure.[5]

The primary targets of this enhanced acetylation are specific lysine residues on histone H3, most notably H3K18 and H3K23, as well as H4K5.[5][8]

Downstream of histone modification, **I-CBP112**'s activity leads to significant changes in gene expression. For example, it has been shown to repress the transcription of key ATP-binding cassette (ABC) transporters, which are implicated in multidrug resistance in cancer.[9][10] This repression is associated with enhanced nucleosome acetylation at the gene promoters but a simultaneous decrease in the active transcription mark H3K4me3, and involves the recruitment of the demethylase LSD1.[9][10][11]



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Caption: I-CBP112 signaling pathway.

Quantitative Data

The potency and binding affinity of **I-CBP112** for CBP and p300 have been characterized by multiple assays. The compound demonstrates high selectivity for CBP/p300 over other bromodomain-containing proteins, including the BET family.[12]

Table 1: **I-CBP112** Inhibitory Potency and Binding Affinity

Target	Assay Type	Value	Reference(s)
CBP	IC50 (AlphaScreen)	170 nM	[4][13]
	IC50 (BLI)	170 nM	[13]
	IC50 (Cell-free)	170 nM	[3]
	IC50	0.142 - 0.17 μ M	
	Dissociation Constant (Kd)	151 nM (\pm 6 nM)	[4]
	Dissociation Constant (Kd) (ITC)	151 nM	[3][13]
	Dissociation Constant (Kd)	142 nM	[14][15]
p300	IC50	0.625 μ M	[12]

| | Dissociation Constant (Kd) (ITC) | 167 nM (\pm 8 nM) |[3][4][16] |

Table 2: Effect of **I-CBP112** on Histone Acetylation

Histone Mark	Effect	Fold Change	Assay Context	Reference(s)
H3K18ac	Stimulation	~3-fold	p300/CBP-mediated nucleosome acetylation	[5] [8]
	Enhancement	-	Acute leukemia & prostate cancer cells	[5] [17]
H3K23ac	Enhancement	Significant	p300-mediated nucleosome acetylation	[5] [8]
H4K5ac	Enhancement	Significant	CBP-mediated nucleosome acetylation	[5] [8]

| H3K56ac | Inhibition | - | In vivo (HeLa cells) |[\[18\]](#) |

Experimental Protocols

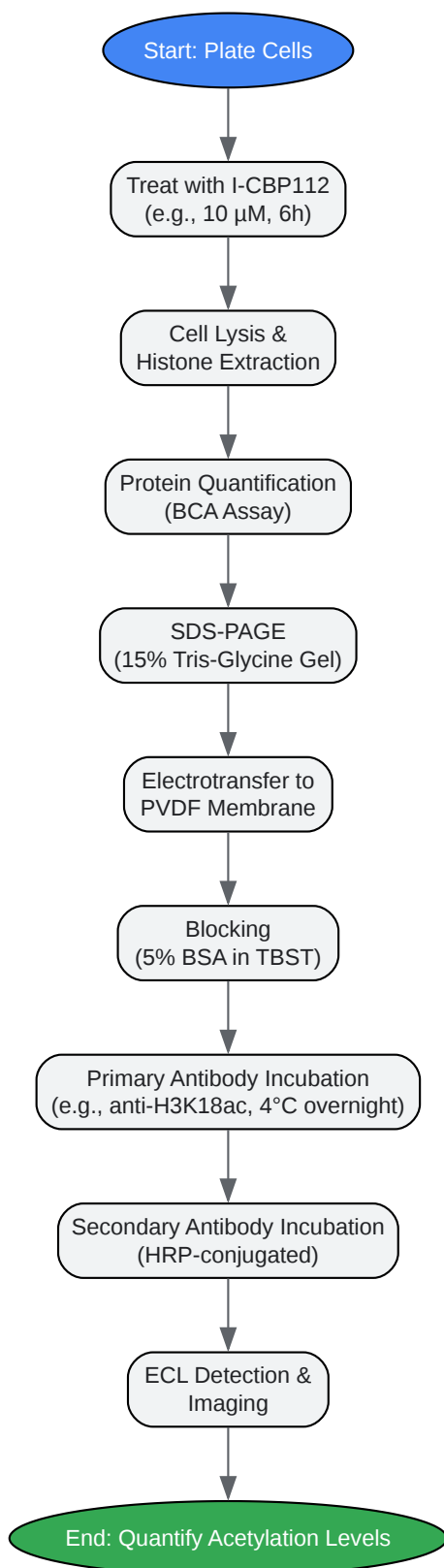
The following are representative protocols for key experiments used to characterize the activity of **I-CBP112**. These are generalized from standard laboratory procedures and incorporate specific details from cited literature where available.

This protocol is used to assess changes in specific histone acetylation marks in cells following treatment with **I-CBP112**.

- Cell Culture and Treatment:
 - Plate cells (e.g., prostate cancer LNCaP or leukemia KG1a lines) at an appropriate density.[\[7\]](#)
 - Treat cells with varying concentrations of **I-CBP112** (e.g., 10 μ M, 20 μ M) or vehicle control (e.g., DMSO) for a specified time, such as 6 to 72 hours.[\[5\]](#)[\[11\]](#)
- Histone Extraction:

- Harvest cells and wash with ice-cold PBS.
- Lyse cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Alternatively, perform acid extraction for histone enrichment.
- Protein Quantification:
 - Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- SDS-PAGE and Transfer:
 - Denature equal amounts of protein by boiling in Laemmli sample buffer.
 - Separate proteins on a 15% Tris-glycine polyacrylamide gel.[\[7\]](#)
 - Transfer proteins to a nitrocellulose or PVDF membrane.[\[7\]](#)[\[19\]](#)
- Immunoblotting:
 - Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 2.5-5% BSA in TBST).[\[7\]](#)[\[20\]](#)
 - Incubate the membrane overnight at 4°C with a primary antibody diluted in blocking buffer.
 - Primary Antibody Example: anti-H3K18ac (e.g., Millipore 07-354, 1:1000 dilution).[\[7\]](#)
 - Loading Control: anti-Histone H3 (e.g., 1:1000 dilution).[\[9\]](#)[\[11\]](#)
 - Wash the membrane three times for 5 minutes each with TBST.[\[20\]](#)
 - Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit HRP, 1:5000 dilution) for 1 hour at room temperature.[\[7\]](#)
 - Wash the membrane again as in the previous step.
- Detection:

- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[\[19\]](#)
- Visualize the signal using a digital imager or X-ray film. Quantify band intensity using densitometry software.



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Caption: Western blot experimental workflow.

This protocol is for analyzing the occupancy of histone marks at specific gene promoters (e.g., ABC transporters) in response to **I-CBP112**.

- Cell Treatment and Cross-linking:
 - Culture and treat approximately 1×10^7 to 1×10^8 cells per IP with **I-CBP112** (e.g., 10 μ M for 72h).[9][21]
 - Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10-20 minutes at room temperature.[21]
 - Quench the reaction by adding glycine to a final concentration of 125-200 mM.
- Cell Lysis and Chromatin Shearing:
 - Harvest and wash the cells with ice-cold PBS.
 - Perform cell lysis using a series of lysis buffers to isolate the nuclei.[21]
 - Resuspend the nuclear pellet in a shearing buffer (e.g., RIPA buffer).
 - Shear chromatin to an average size of 200-800 bp using sonication. Verify fragment size on an agarose gel.[21]
- Immunoprecipitation (IP):
 - Pre-clear the chromatin lysate with Protein A/G magnetic beads.[21]
 - Set aside a small fraction of the lysate as the "input" control.
 - Incubate the remaining lysate overnight at 4°C with a ChIP-grade primary antibody.
 - Antibody Examples: anti-H3K27ac, anti-H3K4me3, or Normal Rabbit IgG as a negative control.[11]
 - Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.[22]

- Washes and Elution:
 - Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.[\[23\]](#)
 - Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).[\[23\]](#)
- Reverse Cross-linking and DNA Purification:
 - Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for several hours to overnight.[\[23\]](#)
 - Treat with RNase A and Proteinase K to remove RNA and protein.[\[23\]](#)
 - Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
- Analysis:
 - Analyze the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers targeting gene promoters of interest (e.g., ABCC1, ABCC10).[\[10\]](#)

This protocol measures the effect of **I-CBP112** on cancer cell proliferation and is used to determine IC₅₀ values for chemotherapeutic agents.

- Cell Seeding:
 - Seed cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well).[\[11\]](#)[\[24\]](#)
- Drug Treatment:
 - For sensitization experiments, pre-incubate cells with **I-CBP112** (e.g., 10 µM) for a period such as 72 hours.[\[9\]](#)[\[11\]](#)
 - Following pre-incubation, add serial dilutions of a chemotherapeutic agent (e.g., doxorubicin) and incubate for an additional 48 hours.[\[9\]](#)[\[11\]](#)

- Include wells for vehicle control (no drug) and blank control (medium only).
- Viability Measurement (Resazurin-based Assay):
 - Add a resazurin-based reagent (like AlamarBlue or CCK-8) to each well (e.g., 10% of the well volume).[\[24\]](#)[\[25\]](#)
 - Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert resazurin to the fluorescent resorufin.
- Data Acquisition and Analysis:
 - Measure the fluorescence or absorbance using a microplate reader (e.g., 570 nm absorbance for MTT, or ~450 nm for CCK-8 type assays).[\[24\]](#)[\[25\]](#)
 - Subtract the blank control readings.
 - Calculate cell viability as a percentage relative to the vehicle-treated control cells.
 - Plot the viability against drug concentration and use a non-linear regression model (e.g., binomial equation) to determine the half-maximal inhibitory concentration (IC50).[\[9\]](#)[\[11\]](#)

Conclusion and Future Directions

I-CBP112 is a critical tool for dissecting the function of CBP/p300 in gene regulation. Its unique mechanism as a bromodomain inhibitor that allosterically activates HAT activity provides a novel pharmacological approach to modulating histone acetylation.[\[5\]](#) The targeted enhancement of acetylation at specific sites like H3K18 opens new avenues for therapeutic intervention, particularly in oncology. The ability of **I-CBP112** to sensitize cancer cells to existing chemotherapeutics and other epigenetic drugs highlights its potential in combinatorial treatment strategies.[\[8\]](#)[\[9\]](#)[\[26\]](#)

Future research should focus on fully elucidating the structural basis for the allosteric activation of the HAT domain and identifying the complete spectrum of genes and non-histone proteins affected by **I-CBP112**-mediated acetylation. Understanding the precise contexts in which **I-CBP112** acts as a transcriptional activator versus a repressor will be key to its successful translation into clinical applications.

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